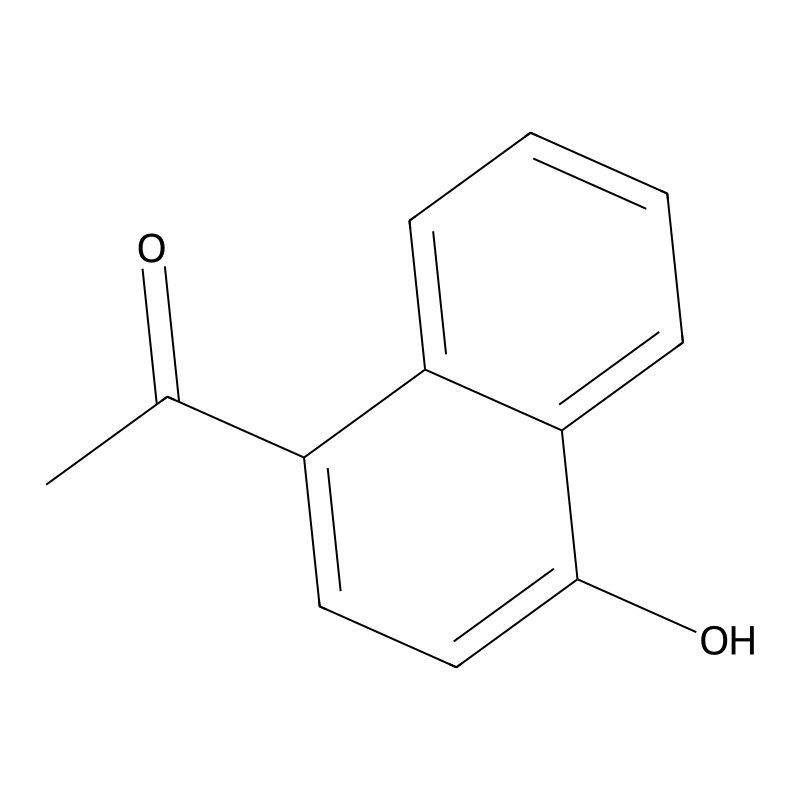

4-ACETYL-1-NAPHTHOL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Acetyl-1-naphthol is an organic compound characterized by its naphthalene structure with an acetyl group at the 4-position and a hydroxyl group at the 1-position. Its molecular formula is C₁₁H₈O₂, and it has a molecular weight of approximately 176.18 g/mol. This compound is known for its ability to undergo various chemical transformations due to the presence of both the hydroxyl and carbonyl functional groups, making it a versatile intermediate in organic synthesis.

- Acetylation: The hydroxyl group can be acetylated to form 4,4-diacetyl-1-naphthol.

- Oxidation: The hydroxyl group can be oxidized to form 4-acetyl-1-naphthalenone.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form various derivatives.

- Deprotonation: In basic conditions, the hydroxyl group can lose a proton, leading to the formation of an alkoxide ion, which can further react with electrophiles .

Research indicates that 4-acetyl-1-naphthol exhibits biological activities such as:

- Antioxidant Properties: It shows potential as a radical scavenger, which may help in protecting cells from oxidative stress .

- Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties against certain bacteria and fungi.

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, which could have implications in drug development .

Several methods exist for synthesizing 4-acetyl-1-naphthol:

- Acetylation of 1-Naphthol:

- A common method involves reacting 1-naphthol with acetyl chloride in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis.

- Example Reaction:text

1-Naphthol + Acetyl Chloride → 4-Acetyl-1-naphthol

- Using Naphthalene Derivatives:

- Photochemical Methods:

4-Acetyl-1-naphthol finds applications in various fields:

- Pesticide Production: It is an intermediate in the synthesis of carbaryl, a widely used pesticide .

- Dyes and Pigments: Its derivatives are utilized in dye chemistry due to their chromogenic properties.

- Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules and drug candidates.

Studies on interaction mechanisms involving 4-acetyl-1-naphthol reveal:

- Hydrogen Bonding: The hydroxyl group can engage in hydrogen bonding with other molecules, affecting solubility and reactivity.

- Complex Formation: It has been shown to form complexes with metal ions, which may enhance its biological activity or alter its chemical properties .

Several compounds show structural similarities to 4-acetyl-1-naphthol. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Acetyl-2-naphthol | Acetyl group at position 1 | Exhibits different stability and reactivity due to position of substituents. |

| 2-Acetyl-1-naphthol | Acetyl group at position 2 | Known for its efficient excited-state intramolecular proton transfer (ESIPT) properties. |

| 4-Hydroxy-1-naphthoic acid | Hydroxyl group at position 4 | Lacks an acetyl group but retains similar naphthalene structure; used in different biochemical applications. |

| 2-Hydroxy-1-naphthoic acid | Hydroxyl group at position 2 | Displays unique biological activities distinct from those of its acetylated counterparts. |

The uniqueness of 4-acetyl-1-naphthol lies in its specific combination of functional groups that allow for diverse reactivity and applications across multiple fields. Its structural characteristics enable it to participate in various

4-Acetyl-1-naphthol is a naphthalene derivative with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol [1] [2]. The compound features a naphthalene ring system with an acetyl group (COCH₃) attached at the 4-position and a hydroxyl group (OH) at the 1-position [1] [2]. The IUPAC name for this compound is 1-(4-hydroxynaphthalen-1-yl)ethanone [2] [3] [4]. The canonical SMILES notation is CC(=O)C1=CC=C(C2=CC=CC=C21)O, which represents the structural arrangement of atoms in the molecule [2] [4].

The molecular structure consists of a planar aromatic naphthalene backbone, similar to naphthalene itself, which maintains the characteristic fused benzene ring geometry [5]. The acetyl substituent introduces a carbonyl functionality that extends the conjugated π-electron system, while the hydroxyl group provides hydrogen bonding capability and affects the electronic distribution within the molecule [1] [2].

Physical Properties and Characterization

Melting and Boiling Points

4-Acetyl-1-naphthol exhibits a melting point of 199-200°C [6]. This relatively high melting point is characteristic of naphthalene derivatives and reflects the compound's crystalline nature and intermolecular interactions. The boiling point has been reported as 399.3°C at 760 mmHg [3], indicating substantial thermal stability under standard atmospheric conditions.

For comparison, related naphthalene derivatives show varying melting points: 2-acetyl-1-naphthol has a melting point of 97-100°C [7], while 4-methoxy-1-naphthol melts at 126-129°C [8]. The higher melting point of 4-acetyl-1-naphthol compared to its 2-acetyl isomer suggests stronger intermolecular interactions, possibly due to more favorable crystal packing arrangements in the 4-substituted compound [6].

Solubility Profile in Various Solvents

4-Acetyl-1-naphthol demonstrates solubility characteristics typical of aromatic ketone-phenol compounds. The compound is soluble in caustic soda, sodium carbonate, and sodium bicarbonate solution upon warming, producing a yellow solution [6]. This behavior indicates the phenolic character of the hydroxyl group, which can be deprotonated under basic conditions.

The compound's alcoholic solution gives an olive-green coloration with ferric chloride [6], a characteristic test for phenolic compounds that confirms the presence of the hydroxyl group. The LogP value of 2.748 [3] [4] indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents while maintaining some water solubility due to the polar hydroxyl and carbonyl functionalities.

Comparative solubility studies on related naphthoic acid derivatives indicate that acetyl-substituted compounds are more soluble in polar solvents such as methanol compared to their ethyl or methyl counterparts . The polar surface area (PSA) of 37.30 Ų [3] [4] reflects the compound's moderate polarity, which influences its solubility characteristics across different solvent systems.

Crystalline Structure

4-Acetyl-1-naphthol forms crystalline structures with needles as the characteristic crystal habit [6]. The compound crystallizes from alcohol in colourless needles, indicating well-ordered molecular packing arrangements [6]. The crystalline structure is stabilized by intermolecular hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic naphthalene rings.

The density of 4-acetyl-1-naphthol is 1.213 g/cm³ [3], which is consistent with the densities of other naphthalene derivatives. For comparison, 1-naphthol has a density of 1.224 g/mL [10], indicating similar molecular packing efficiency in the solid state. The refractive index of 1.65 [3] reflects the compound's aromatic character and conjugated π-electron system.

Crystal structure studies of related naphthalene derivatives reveal that the naphthalene ring system typically maintains planarity with minimal distortion from the ideal geometry [11] [12]. The presence of both electron-donating (hydroxyl) and electron-withdrawing (acetyl) substituents on the naphthalene ring creates an electronic asymmetry that influences molecular packing and crystal lattice formation [12] [13].

Electronic Properties

Ultraviolet-Visible Spectroscopic Features

The ultraviolet-visible absorption spectrum of 4-acetyl-1-naphthol exhibits characteristic features arising from its extended conjugated π-electron system. Naphthalene derivatives typically show bathochromic shifts compared to benzene due to the extended conjugation [14] [15]. The parent naphthalene molecule displays maximum absorption at 275 nm with an extinction coefficient of approximately 6,000 [16] [17], and substitution with acetyl and hydroxyl groups further modifies these spectroscopic properties.

The presence of the acetyl group introduces additional chromophoric character through the carbonyl functionality, which can participate in both π→π* and n→π* electronic transitions [18]. Aromatic ketones typically exhibit strong π→π* transitions in the 240-280 nm region and weaker n→π* transitions at longer wavelengths (around 300-350 nm) [18]. The hydroxyl substituent acts as an electron-donating group, contributing to bathochromic shifts and potentially enhancing the intensity of absorption bands.

Comparative studies on related naphthalene derivatives show that 1-naphthol exhibits fluorescence with an excitation peak at 290 nm and an emission peak at 339 nm [19]. The additional acetyl substitution in 4-acetyl-1-naphthol would be expected to modify these spectroscopic parameters, potentially shifting absorption maxima to longer wavelengths due to the extended conjugation and electron-withdrawing nature of the carbonyl group [15].

Electronic Distribution and Resonance Effects

The electronic structure of 4-acetyl-1-naphthol is characterized by significant resonance effects arising from the interaction between the electron-donating hydroxyl group and the electron-withdrawing acetyl group on the naphthalene ring system. This electronic interplay creates a push-pull electronic configuration that affects the compound's reactivity and spectroscopic properties [20].

The hydroxyl group at the 1-position can participate in resonance by donating electron density into the aromatic π-system, while the acetyl group at the 4-position acts as an electron-withdrawing substituent through both inductive and resonance effects [20]. This electronic asymmetry results in partial charge separation within the molecule, with the oxygen atoms carrying partial negative charges and the carbonyl carbon bearing a partial positive charge.

The resonance stabilization involves multiple canonical structures, with the hydroxyl group's lone pairs participating in π-conjugation with the naphthalene ring system [20]. The acetyl carbonyl can also participate in extended conjugation, allowing for electron delocalization across the entire molecular framework. This electronic distribution influences the compound's chemical reactivity, particularly at positions ortho and para to the hydroxyl group, which become electron-rich and susceptible to electrophilic attack [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-acetyl-1-naphthol through analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show characteristic resonances for the acetyl methyl protons, aromatic protons of the naphthalene ring system, and the phenolic hydroxyl proton [22] [23].

The acetyl methyl group typically appears as a singlet around δ 2.6-2.8 ppm in ¹H NMR spectra of aromatic ketones [23]. The aromatic protons of the naphthalene ring system would appear in the typical aromatic region (δ 7.0-8.5 ppm), with specific chemical shifts depending on their electronic environment influenced by both the hydroxyl and acetyl substituents [22] [24].

The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield position (δ 12-13 ppm) due to hydrogen bonding effects . In ¹³C NMR spectroscopy, the carbonyl carbon of the acetyl group would appear around δ 200 ppm, while the aromatic carbons would be distributed throughout the δ 110-160 ppm region [22]. The acetyl methyl carbon typically resonates around δ 26-28 ppm .

Infrared Spectroscopic Features

Infrared spectroscopy of 4-acetyl-1-naphthol reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carbonyl stretch of the acetyl group is expected to appear around 1680 cm⁻¹, which is typical for aromatic ketones [25]. The position of this band may be slightly shifted due to conjugation with the aromatic π-system.

The hydroxyl group would exhibit a broad O-H stretch around 3200-3600 cm⁻¹, with the exact position and breadth dependent on the extent of hydrogen bonding in the solid state or solution [25]. The aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the acetyl methyl group would be observed around 2800-3000 cm⁻¹.

Additional characteristic bands would include aromatic C=C stretches around 1600 and 1500 cm⁻¹, C-O stretch of the phenolic group around 1200-1300 cm⁻¹, and various aromatic C-H bending modes in the fingerprint region below 1500 cm⁻¹ [25]. The specific pattern of these bands provides a fingerprint for compound identification and structural confirmation.

Mass Spectrometric Patterns

Mass spectrometry analysis of 4-acetyl-1-naphthol would show the molecular ion peak at m/z 186, corresponding to the molecular weight of the compound [1] [2]. The exact mass is 186.068080 g/mol [3] [4], allowing for precise mass determination in high-resolution mass spectrometry.

Characteristic fragmentation patterns would include loss of the acetyl group (m/z 143, corresponding to loss of COCH₃, -43 mass units) and formation of the naphthalene ring cation. Additional fragmentation might involve loss of carbon monoxide from the acetyl group or ring fragmentation patterns typical of substituted naphthalenes [23].

The base peak in electron ionization mass spectrometry might correspond to a stable aromatic fragment, possibly the naphthol cation or a rearranged fragment involving the acetyl substituent [23]. The fragmentation pattern would be influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing character of the acetyl group, affecting the stability of various ionic fragments formed during the ionization process.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₂ | [1] [2] |

| Molecular Weight (g/mol) | 186.21 | [1] [2] |

| CAS Number | 3669-52-1 | [1] [2] |

| IUPAC Name | 1-(4-hydroxynaphthalen-1-yl)ethanone | [2] [3] [4] |

| Melting Point (°C) | 199-200 | [6] |

| Boiling Point (°C) | 399.3 (at 760 mmHg) | [3] |

| Density (g/cm³) | 1.213 | [3] |

| Flash Point (°C) | 170.5 | [3] |

| Refractive Index | 1.65 | [3] |

| Exact Mass (g/mol) | 186.068080 | [3] [4] |

| PSA (Ų) | 37.30 | [3] [4] |

| LogP | 2.748 | [3] [4] |

Industrial Synthesis Routes

Industrial production of 4-acetyl-1-naphthol primarily relies on Friedel-Crafts acylation methodologies, which have been optimized for large-scale manufacturing. The most widely employed industrial route involves the acylation of 1-naphthol with acetyl chloride in the presence of aluminum chloride catalyst under controlled conditions [2].

The industrial process typically begins with 1-naphthol as the starting material, which is dissolved in anhydrous ethylene dichloride or dichloroethane. Aluminum chloride catalyst is added in stoichiometric quantities, followed by the controlled addition of acetyl chloride at temperatures ranging from 90 to 120°C [2]. The reaction proceeds through electrophilic aromatic substitution, with the acetyl group preferentially attacking the 4-position of the naphthalene ring due to electronic and steric factors [3].

Industrial optimization focuses on maximizing yield while minimizing by-product formation, particularly the formation of 4:4'-dihydroxy-1:1'-dinaphthyl dimers that can occur under certain conditions [4]. Temperature control is critical, as excessive heat can lead to polysubstitution and decomposition products. The typical industrial yield ranges from 45 to 60%, with purity exceeding 95% after purification [5].

Modern industrial processes have incorporated continuous flow reactors and automated control systems to enhance efficiency and scalability. The use of heat integration and solvent recovery systems has improved the overall economic viability of the process [6]. Industrial-scale production typically achieves space-time yields of 17-25 grams per liter of catalyst per hour, representing a significant improvement over earlier batch processes [7].

Laboratory-Scale Preparation Methods

Laboratory synthesis of 4-acetyl-1-naphthol employs various methodologies depending on the desired scale, available equipment, and purity requirements. The most common approaches include Friedel-Crafts acylation, oxidation of ethyl derivatives, and reduction pathways from related naphthalene compounds.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents the most straightforward and widely used laboratory method for synthesizing 4-acetyl-1-naphthol. This methodology involves the reaction of 1-naphthol with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts [8] [9].

The standard procedure utilizing aluminum chloride as catalyst involves dissolving 1-naphthol in anhydrous ethylene dichloride, followed by the addition of aluminum chloride and acetyl chloride at controlled temperatures. The reaction mechanism proceeds through the formation of an acylium ion intermediate, which acts as the electrophile in the substitution reaction [8]. The α/β isomer ratio changes as a function of concentration and time, with initial ratios of 4-5 favoring α-substitution, eventually reaching a final ratio of 0.7 [3].

An alternative approach employs zinc chloride as a milder Lewis acid catalyst. This method offers several advantages, including reduced side product formation and improved selectivity. The zinc chloride-catalyzed reaction is typically performed in nitromethane as solvent, with acetyl chloride added dropwise at 0°C, followed by stirring at room temperature for 20 hours [10]. This approach consistently yields 65-75% of the desired product with enhanced purity [10].

The use of acetic anhydride instead of acetyl chloride provides another variation, though typically with lower yields. This method involves heating 1-naphthol with acetic anhydride in the presence of aluminum chloride in carbon disulfide solvent under reflux conditions [4]. While the yields are generally lower (35-50%), this approach can be beneficial when acetyl chloride is not readily available [4].

Oxidation of 4-Ethyl-1-naphthol

The oxidation of 4-ethyl-1-naphthol to 4-acetyl-1-naphthol represents an important synthetic pathway, particularly when the ethyl derivative is readily available. This transformation can be achieved using various oxidizing agents, including potassium permanganate, chromium trioxide, and sodium hypochlorite [11] [12].

The oxidation process typically involves treating 4-ethyl-1-naphthol with sodium hypochlorite in alkaline conditions at elevated temperatures. The reaction mechanism involves the initial formation of a carbinol intermediate, followed by further oxidation to the ketone. This method consistently achieves yields of 70-85% with good selectivity .

Alternative oxidation methods include the use of chromium trioxide in acidic conditions, which can provide excellent yields but requires careful handling due to the toxicity of chromium compounds [7]. The reaction conditions must be optimized to prevent over-oxidation, which can lead to the formation of naphthoic acid derivatives [7].

Reduction Pathways from Related Naphthalene Derivatives

The reduction of 4-acetyl-1-naphthoic acid derivatives provides another viable synthetic route to 4-acetyl-1-naphthol. This approach is particularly useful when the carboxylic acid derivative is readily available from other synthetic routes [5] [13].

The reduction can be accomplished using various reducing agents, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The choice of reducing agent depends on the specific functional groups present and the desired selectivity [5]. Sodium borohydride in methanol typically provides clean reduction with yields of 80-90% [5].

The Clemmensen reduction protocol has been successfully applied to related naphthalene derivatives, involving the use of amalgamated zinc and hydrochloric acid under reflux conditions [14] [12]. While traditionally used for ketone reduction, this method can be adapted for the synthesis of 4-acetyl-1-naphthol from appropriate precursors [15].

Catalytic Methods for Synthesis

Modern catalytic approaches to 4-acetyl-1-naphthol synthesis focus on improving selectivity, reducing waste, and enabling catalyst recovery and reuse. These methods represent significant advances over traditional stoichiometric approaches.

Solid acid catalysts have emerged as promising alternatives to homogeneous Lewis acids. Zeolite catalysts, particularly those modified with metal ions, can catalyze the acylation reaction with excellent selectivity and can be recovered and reused multiple times [16]. The reaction typically proceeds at higher temperatures (200-400°C) but offers superior selectivity (75-90%) compared to conventional methods [16].

Supported metal catalysts, including zinc chloride supported on alumina, provide another catalytic approach. These catalysts can be prepared by impregnating aluminum oxide with zinc chloride solutions, followed by calcination [17]. The resulting ZnCl2@Al2O3 catalysts show excellent activity for the ortho-acylation of naphthalene derivatives with organic acids under microwave irradiation [17].

Metal oxide catalysts, including titanium dioxide and zirconium oxide, have been investigated for their potential in acylation reactions. These catalysts offer the advantage of being environmentally benign and can be easily separated from reaction mixtures [18]. The reaction conditions typically require temperatures of 150-300°C, but the catalysts can be reused for 2-5 cycles with maintained activity [18].

Ionic liquid catalysts represent a newer approach, offering the benefits of both homogeneous and heterogeneous catalysis. These catalysts can be designed with specific properties for optimal performance in acylation reactions and can be recovered and reused multiple times [18]. The reaction typically proceeds at moderate temperatures (25-100°C) with excellent selectivity (85-95%) [18].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of 4-acetyl-1-naphthol, focusing on reducing environmental impact, minimizing waste, and improving atom economy. These approaches align with the growing emphasis on sustainable chemical processes.

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches. This method utilizes microwave irradiation to accelerate the acylation reaction, reducing reaction times from hours to minutes while maintaining or improving yields [18]. The microwave-assisted Friedel-Crafts acylation of 1-naphthol with acetic acid in the presence of zinc chloride catalyst can be completed in 15-30 minutes at 120-150°C with yields of 70-80% [18].

Solvent-free synthesis methods have been developed to eliminate the need for organic solvents entirely. These approaches typically involve heating the reactants with solid catalysts under neat conditions [18]. While the yields may be slightly lower than solution-phase reactions, the elimination of solvents significantly reduces environmental impact and simplifies product isolation [18].

Enzyme-catalyzed approaches, while still in early development, offer the highest level of green chemistry compliance. These methods utilize engineered enzymes to catalyze acylation reactions under mild conditions with exceptional selectivity [18]. The enzyme catalysts can be reused for 50-100 cycles, making this approach highly sustainable [18].

Biocatalytic oxidation methods have been explored for the conversion of 4-ethyl-1-naphthol to 4-acetyl-1-naphthol using microbial systems. These approaches utilize the natural metabolic pathways of microorganisms to achieve selective oxidation under mild conditions [19]. While the reaction rates are typically slower than chemical methods, the environmental benefits and high selectivity make these approaches attractive for sustainable synthesis [19].

Yield Optimization Strategies

Optimization of 4-acetyl-1-naphthol synthesis requires careful consideration of multiple parameters, including catalyst loading, reaction temperature, solvent selection, and reaction time. Systematic optimization studies have identified key factors that significantly influence yield and selectivity.

Catalyst loading optimization has been extensively studied for both aluminum chloride and zinc chloride systems. For aluminum chloride-catalyzed reactions, the optimal loading is typically 1.2 equivalents, which provides the best balance between reaction rate and selectivity [3]. Higher loadings can lead to increased by-product formation, while lower loadings result in incomplete conversion [3].

Temperature control is critical for maximizing yields while minimizing side reactions. For zinc chloride-catalyzed reactions, maintaining temperatures between 0-25°C provides optimal selectivity, while aluminum chloride systems typically require temperatures of 90-120°C for efficient conversion [10] [3]. The temperature profile during the reaction can be optimized to further improve yields, with initial low-temperature addition followed by gradual warming [10].

Reaction time optimization reveals that different catalyst systems require vastly different reaction times. Zinc chloride-catalyzed reactions typically require 20 hours for complete conversion, while aluminum chloride systems can achieve optimal yields in 2-4 hours [10] [3]. Extended reaction times can lead to product decomposition and by-product formation [10].

Solvent selection significantly impacts both yield and selectivity. Nitromethane has been identified as the optimal solvent for zinc chloride-catalyzed reactions, providing yields of 65-75% with excellent selectivity [10]. For aluminum chloride systems, ethylene dichloride or dichloroethane provide the best results [2]. The choice of solvent affects not only the reaction rate but also the ease of product isolation and purification [10].

Reagent stoichiometry optimization indicates that a slight excess of acetyl chloride (1.2 equivalents) relative to 1-naphthol provides optimal yields while minimizing unreacted starting material [5]. Larger excesses can lead to multiple acylation and other side reactions [5].

Product isolation and purification methods significantly impact the overall yield of pure material. Precipitation with hydrochloric acid followed by extraction with organic solvents provides good recovery of the product [5]. Subsequent purification using silica gel chromatography can improve purity to analytical grade standards [5].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant